molecular formula C10H10N6OS B3363652 8-Amino-9-(2-thienylmethyl)guanine CAS No. 104162-90-5

8-Amino-9-(2-thienylmethyl)guanine

Cat. No. B3363652
CAS RN: 104162-90-5
M. Wt: 262.29 g/mol
InChI Key: HANOSGYMKMNFON-UHFFFAOYSA-N
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Description

8-Amino-9-(2-thienylmethyl)guanine, also known as PD 119,229, is a novel and potent inhibitor of human erythrocyte purine nucleoside phosphorylase (PNP) with a Ki of 0.067 μM . In a cell line assay using human MOLT-4 (T cell) and MGL-8 (B cell) lymphoblasts, PD 119,229 alone had no effect on the growth of either cell line at the highest concentration tested .


Molecular Structure Analysis

8-Amino-9-(2-thienylmethyl)guanine contains a total of 30 bonds; 20 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 2 double bonds, 10 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 guanidine derivative, 1 primary amine (aliphatic), 1 primary amine (aromatic), and 1 secondary amine .


Chemical Reactions Analysis

PD 119,229 is a potent inhibitor of human erythrocyte purine nucleoside phosphorylase (PNP). In the presence of a nontoxic concentration of 2’-deoxyguanosine (10 μM), the IC50 values of PD 119,229 for MOLT-4 and MGL-8 were 0.9 and >100 μM, respectively .

Mechanism of Action

The mechanism of action of 8-Amino-9-(2-thienylmethyl)guanine involves the inhibition of human erythrocyte purine nucleoside phosphorylase (PNP). This inhibition leads to a 40-fold increase in dGTP and a two-fold reduction in GTP .

properties

IUPAC Name

2,8-diamino-9-(thiophen-2-ylmethyl)-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6OS/c11-9-14-7-6(8(17)15-9)13-10(12)16(7)4-5-2-1-3-18-5/h1-3H,4H2,(H2,12,13)(H3,11,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANOSGYMKMNFON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CN2C3=C(C(=O)NC(=N3)N)N=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50146326
Record name 8-Amino-9-(2-thienylmethyl)guanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Amino-9-(2-thienylmethyl)guanine

CAS RN

104162-90-5
Record name 8-Amino-9-(2-thienylmethyl)guanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104162905
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Amino-9-(2-thienylmethyl)guanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50146326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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